molecular formula C5H10ClN3O2 B13561022 (2R)-2-amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-olhydrochloride

(2R)-2-amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-olhydrochloride

Cat. No.: B13561022
M. Wt: 179.60 g/mol
InChI Key: PLNQWUIGPXYIKL-PGMHMLKASA-N
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Description

(2R)-2-amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-olhydrochloride is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-olhydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the amino and hydroxyl groups. Common synthetic routes may include:

    Cyclization Reactions: Starting from appropriate precursors such as hydrazides and carboxylic acids or their derivatives.

    Amination and Hydroxylation: Introduction of the amino and hydroxyl groups under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, ensuring high yield and purity. This may include:

    Catalysis: Use of catalysts to improve reaction efficiency.

    Purification Techniques: Methods such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-olhydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the oxadiazole ring.

    Substitution: Replacement of functional groups on the oxadiazole ring.

Common Reagents and Conditions

Typical reagents and conditions used in these reactions may include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield a more saturated compound.

Scientific Research Applications

Chemistry

In chemistry, (2R)-2-amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-olhydrochloride can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be used to study the effects of oxadiazole derivatives on biological systems.

Medicine

Industry

In industry, it could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2R)-2-amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-olhydrochloride would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other oxadiazole derivatives such as:

  • (2R)-2-amino-2-(1,2,4-oxadiazol-5-yl)ethan-1-olhydrochloride
  • (2R)-2-amino-2-(3-methyl-1,3,4-oxadiazol-5-yl)ethan-1-olhydrochloride

Uniqueness

The uniqueness of (2R)-2-amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-olhydrochloride lies in its specific substitution pattern on the oxadiazole ring, which may confer distinct chemical and biological properties compared to other oxadiazole derivatives.

Properties

Molecular Formula

C5H10ClN3O2

Molecular Weight

179.60 g/mol

IUPAC Name

(2R)-2-amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethanol;hydrochloride

InChI

InChI=1S/C5H9N3O2.ClH/c1-3-7-5(10-8-3)4(6)2-9;/h4,9H,2,6H2,1H3;1H/t4-;/m1./s1

InChI Key

PLNQWUIGPXYIKL-PGMHMLKASA-N

Isomeric SMILES

CC1=NOC(=N1)[C@@H](CO)N.Cl

Canonical SMILES

CC1=NOC(=N1)C(CO)N.Cl

Origin of Product

United States

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